

# In-Depth Technical Guide: Spectral Analysis of o-Nitrophenyl Phenyl Ether

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## Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

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This technical guide provides a comprehensive overview of the spectral data for o-nitrophenyl phenyl ether, a molecule of interest in various chemical and pharmaceutical research domains. This document presents tabulated spectral data for infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the synthesis and subsequent spectral analysis is also provided.

## Spectroscopic Data

The following sections summarize the key spectral data for o-nitrophenyl phenyl ether ( $C_{12}H_9NO_3$ , Molecular Weight: 215.21 g/mol ).

### Infrared (IR) Spectroscopy

The FT-IR spectrum of o-nitrophenyl phenyl ether reveals characteristic absorption bands corresponding to its functional groups. The data presented below was obtained for a neat sample using a capillary cell.

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-3000	Aromatic C-H stretch
1600, 1580, 1490	Aromatic C=C stretching
1525	Asymmetric NO <sub>2</sub> stretch
1350	Symmetric NO <sub>2</sub> stretch
1240	Aryl C-O stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra were recorded in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.95	dd	1H	Ar-H
7.50	ddd	1H	Ar-H
7.35	m	3H	Ar-H
7.15	m	2H	Ar-H
6.95	dd	1H	Ar-H

### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
155.5	Ar-C
150.8	Ar-C
141.5	Ar-C
133.0	Ar-CH
129.9	Ar-CH
125.8	Ar-CH
125.0	Ar-CH
124.2	Ar-CH
121.0	Ar-CH
119.5	Ar-CH
118.0	Ar-CH

## Mass Spectrometry (MS)

The mass spectrum of o-nitrophenyl phenyl ether was obtained using electron ionization (EI) at 70 eV. The major fragments and their relative intensities are tabulated below.

m/z	Relative Intensity (%)	Proposed Fragment
215	100	$[M]^+$
169	30	$[M - NO_2]^+$
139	45	$[M - NO_2 - CO]^+$
93	25	$[C_6H_5O]^+$
77	55	$[C_6H_5]^+$

## Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented in this guide.

## Synthesis of o-Nitrophenyl Phenyl Ether (Ullmann Condensation)

A plausible synthetic route for o-nitrophenyl phenyl ether is the Ullmann condensation.<sup>[1]</sup> This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For the synthesis of the ortho-isomer, o-chloronitrobenzene would be reacted with phenol in the presence of a copper catalyst and a base.

Procedure:

- In a round-bottom flask, combine o-chloronitrobenzene, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling polar solvent such as dimethylformamide (DMF).
- Heat the reaction mixture at reflux with stirring for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure o-nitrophenyl phenyl ether.

## FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat):

- Ensure the KBr salt plates are clean and dry.

- Place a small drop of the neat o-nitrophenyl phenyl ether sample onto one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

## NMR Spectroscopy

Instrumentation: A 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of o-nitrophenyl phenyl ether in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the proton-decoupled spectrum, which may require a longer acquisition time due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

### Sample Preparation:

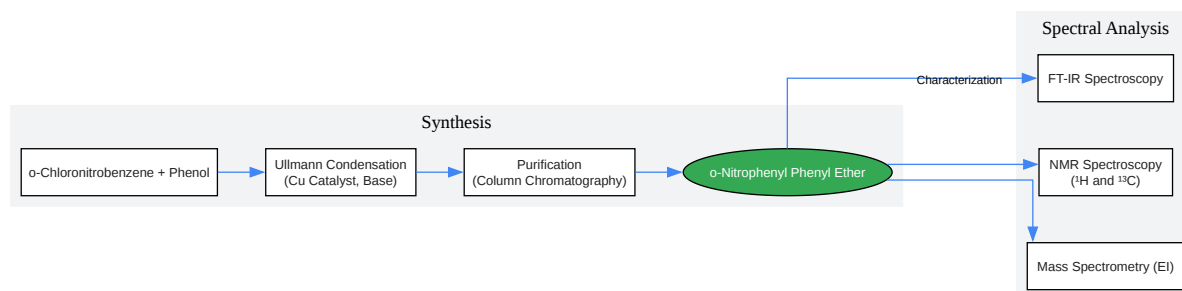
- Dissolve a small amount of o-nitrophenyl phenyl ether in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

### Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
- The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.
- In the ion source, the sample molecules are bombarded with electrons at an energy of 70 eV. [\[2\]](#)[\[3\]](#)
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

## Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of o-nitrophenyl phenyl ether to its comprehensive spectral analysis.



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Caption: Workflow for the synthesis and spectral characterization of o-nitrophenyl phenyl ether.

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